Orthogonal Deprotection: Cbz vs. Boc
The benzyl carbamate (Cbz) group on the target compound permits selective deprotection via catalytic hydrogenolysis—a condition that leaves acid‑labile Boc groups intact . Conversely, Boc can be removed with TFA without affecting Cbz. This orthogonality is absent in the direct Boc analog tert‑butyl 2‑formyl‑7‑azaspiro[3.5]nonane‑7‑carboxylate (CAS 1346556‑73‑7), which can only be deprotected under acidic conditions. When both protecting groups coexist in the same molecule, Cbz can be selectively removed by hydrogenolysis while Boc remains unchanged, or Boc can be removed by acid without affecting Cbz . No comparable orthogonality exists for a single‑protecting‑group intermediate.
| Evidence Dimension | Deprotection orthogonality (Cbz vs. Boc) |
|---|---|
| Target Compound Data | Cbz: cleaved by H₂ (1–4 atm), 5–10% Pd/C, MeOH/EtOAc, RT, 1–4 h; stable to TFA/DCM (1:1, RT, 1 h) |
| Comparator Or Baseline | Boc analog (CAS 1346556‑73‑7): cleaved by TFA/DCM (1:1, RT, 1 h); stable to H₂/Pd‑C hydrogenolysis conditions |
| Quantified Difference | Two fully orthogonal deprotection modes available with Cbz; only acid‑labile mode available with Boc |
| Conditions | Standard bench‑scale deprotection protocols as compiled by HighFine protecting group guide |
Why This Matters
For multi‑step syntheses of FAAH inhibitors or PROTACs where sequential amine deprotections are required, the Cbz analog provides synthetic flexibility not achievable with the Boc analog alone.
